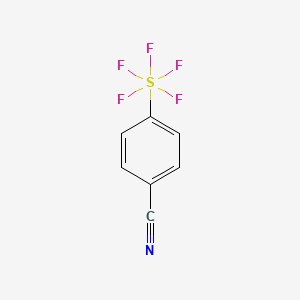

4-(Pentafluorosulfanyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGACKKUEROEDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381325 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-85-1 | |

| Record name | (OC-6-21)-(4-Cyanophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of the Pentafluorosulfanyl Group: A Physicochemical Deep Dive for Drug Discovery and Beyond

Abstract

The pentafluorosulfanyl (SF5) group is rapidly transitioning from a synthetic curiosity to a cornerstone functional group in the design of advanced materials and next-generation therapeutics. Often dubbed a "super-trifluoromethyl" group, its unique combination of extreme electronegativity, significant steric presence, and high lipophilicity offers medicinal chemists and material scientists a powerful tool to modulate molecular properties.[1][2] This guide provides an in-depth exploration of the core physicochemical properties of the SF5 moiety, offering both theoretical understanding and practical, field-proven experimental methodologies for its characterization. We will dissect its electronic and steric parameters, quantify its impact on lipophilicity, and examine its remarkable stability, providing researchers with the foundational knowledge required to strategically deploy this potent functional group.

Introduction: Why the Excitement Around the SF5 Group?

For decades, the trifluoromethyl (CF3) group has been a workhorse in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and improve receptor binding affinity. However, the search for functional groups with even more pronounced and tunable effects has led to the rise of the pentafluorosulfanyl (SF5) group.[3] Comprised of a central sulfur atom bonded to five fluorine atoms in a tetragonal bipyramidal geometry, the SF5 group boasts a unique electronic and steric profile that sets it apart.[4][5]

Its introduction into a molecular scaffold can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Key attributes driving its adoption include:

-

Exceptional Electronegativity: The cumulative effect of five fluorine atoms makes the SF5 group one of the most powerfully electron-withdrawing groups in the chemist's toolbox.[3]

-

Modulated Lipophilicity: Despite its high polarity, the SF5 group significantly increases a molecule's lipophilicity, a critical factor for cell membrane permeability.[3]

-

Steric Influence: Its unique size and shape provide a distinct steric footprint, larger than a CF3 group but smaller than a tert-butyl group, allowing for fine-tuning of interactions with biological targets.[6]

-

Unparalleled Stability: The strength of the S-F bonds confers exceptional thermal, chemical, and metabolic stability, making it an ideal group for designing robust molecules.[2][3]

This guide will systematically explore these properties, providing quantitative data and detailed protocols to empower researchers in their molecular design endeavors.

Electronic Landscape: The Electron-Withdrawing Power of SF5

The defining electronic feature of the SF5 group is its immense electron-withdrawing strength, which surpasses that of the CF3 group and even the nitro group in many contexts.[7] This is a consequence of the strong inductive effect of the five highly electronegative fluorine atoms. This potent electronic pull has significant implications for the reactivity and properties of the parent molecule, particularly when attached to an aromatic system.

Hammett Substituent Constants: Quantifying Electronic Influence

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of a substituent's electronic effect on the reactivity of an aromatic ring. The Hammett constants, sigma (σ), are derived from the ionization of substituted benzoic acids.[8] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.

The SF5 group exhibits strongly positive Hammett constants, indicating its powerful electron-withdrawing nature through both inductive and resonance effects.[6][7]

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -SF5 | 0.61 | 0.68 |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Br | 0.39 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| Table 1: Comparison of Hammett substituent constants for the SF5 group and other common functionalities.[6][7] |

The large positive values for the SF5 group, particularly the σ_p_ value, highlight its capacity to significantly lower the electron density of an aromatic ring. This has profound effects on the pKa of nearby acidic or basic groups.

Impact on Acidity (pKa): A Case Study with Phenols

The strong electron-withdrawing nature of the SF5 group dramatically increases the acidity (lowers the pKa) of appended functional groups. For instance, a phenol substituted with an SF5 group will be significantly more acidic than phenol itself. This is due to the stabilization of the resulting phenoxide anion through delocalization of the negative charge, which is enhanced by the potent inductive pull of the SF5 group.

Steric Profile: More Than Just Bulk

The steric demand of the SF5 group is a critical parameter influencing its interaction with biological macromolecules like enzymes and receptors. Its unique octahedral geometry provides a distinct three-dimensional profile that can be leveraged to optimize binding selectivity and affinity.[6]

Quantitative Steric Parameters

While specific Taft (E_s) or Charton (ν) steric parameters for the SF5 group are not widely documented in readily available literature, its steric bulk can be understood through its van der Waals volume and by comparison to other common groups.

| Functional Group | Van der Waals Volume (ų) |

| -CF3 | 34.6 |

| -SF5 | 55.4 |

| -C(CH3)3 (tert-Butyl) | 76.9 |

| Table 2: Comparison of the van der Waals volumes of the SF5, CF3, and tert-butyl groups.[6] |

As shown in Table 2, the SF5 group occupies a unique steric space, intermediate between the trifluoromethyl and tert-butyl groups.[6] This allows it to serve as a bioisostere for either, depending on the specific steric requirements of the target binding pocket, offering a level of design flexibility that is highly valuable in drug development.[6] The greater steric demand of the SF5 group relative to the CF3 group can also encumber rotational freedom, influencing the conformation of small molecules.[9]

Lipophilicity: A Surprising Contributor to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME properties. It is most commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP). A higher logP value indicates greater lipophilicity.[10]

Counterintuitively, despite its high polarity and electronegativity, the SF5 group significantly increases the lipophilicity of a parent molecule.[3] This is attributed to the fact that the five fluorine atoms create a non-polar, "fluorinated sheath" around the sulfur atom, which interacts favorably with non-polar environments.

The Hansch-Fujita Lipophilicity Parameter (π)

The Hansch-Fujita parameter (π) quantifies the contribution of a specific substituent to the overall logP of a molecule. A positive π value indicates that the substituent increases lipophilicity. The SF5 group has a notably high π value, significantly greater than that of the CF3 group.

| Substituent | Hansch-Fujita π Value |

| -SF5 | 1.23 |

| -OCF3 | 1.04 |

| -CF3 | 0.88 |

| -Br | 0.86 |

| -Cl | 0.71 |

| -H | 0.00 |

| Table 3: Hansch-Fujita lipophilicity parameter (π) for the SF5 group and other common substituents.[6] |

This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially leading to better oral bioavailability and tissue distribution.[3] For example, replacing a CF3 group with an SF5 group on an indole scaffold was shown to increase the logP by approximately 0.3 units.[6]

Stability: A Chemically and Metabolically Robust Anchor

A hallmark of the pentafluorosulfanyl group is its exceptional stability. The sulfur-fluorine bonds are extremely strong, rendering the group highly resistant to both chemical and metabolic degradation.[3]

-

Thermal Stability: Aryl sulfanyl pentafluorides exhibit high thermal stability.[5]

-

Chemical Stability: The SF5 group is resistant to a wide range of chemical conditions, including strong acids and bases, and conditions used for catalytic hydrogenation.[3] This robustness is advantageous for developing stable compounds and simplifies synthetic planning for complex molecules.

-

Metabolic Stability: The chemical inertness of the SF5 group translates directly to high metabolic stability. It is highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the phase I metabolism of many drugs.[11] This can lead to a longer in vivo half-life and improved pharmacokinetic profile for drug candidates.

This inherent stability makes the SF5 group an attractive moiety for blocking sites of metabolism on a drug scaffold, a common strategy in medicinal chemistry to improve drug exposure and duration of action.

Synthesis of SF5-Containing Building Blocks: An Overview

The historical challenge in utilizing the SF5 group has been its synthetic accessibility.[6] Early methods often required harsh reagents like elemental fluorine (F2). However, recent advances have made the synthesis of SF5-containing building blocks more practical. A common modern approach involves the oxidative fluorination of aryl disulfides or thiols.[12]

A key intermediate in many syntheses is an aryl tetrafluoro-λ⁶-sulfanyl chloride (Ar-SF4Cl), which can then be converted to the final Ar-SF5 compound.[11] Milder and safer reagents, such as trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), have been developed for this oxidative fluorination step.[6]

Below is a representative workflow for the synthesis of a key building block, 4-(pentafluorosulfanyl)aniline, from its corresponding disulfide.

Figure 1: A representative synthetic workflow for preparing 4-(pentafluorosulfanyl)aniline.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for characterizing the key physicochemical properties of SF5-containing compounds.

Protocol: Determination of pKa of an SF5-Substituted Phenol via UV-Vis Spectrophotometry

Causality: The pKa of a compound is the pH at which it is 50% ionized. For a phenol, the protonated (ArOH) and deprotonated (ArO⁻) forms have distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and thereby calculate the pKa. The strong electron-withdrawing SF5 group is expected to significantly lower the pKa compared to unsubstituted phenol.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution (e.g., 1 mM) of the SF5-substituted phenol in a suitable solvent like methanol or DMSO.

-

Prepare a series of buffer solutions with known pH values, spanning a range of at least 3 pH units centered around the expected pKa (e.g., for a p-SF5-phenol, a range of pH 5-8 would be appropriate).

-

Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species (A_acid).

-

Prepare a highly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectrum of the fully deprotonated species (A_base).

-

-

Spectrophotometric Measurement:

-

For each buffer solution, as well as the acidic and basic solutions, add a small, precise volume of the phenol stock solution to a cuvette containing the buffer to achieve a final concentration in the micromolar range (e.g., 50 µM).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Identify the analytical wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

Measure the absorbance (A) of each buffered sample at the chosen analytical wavelength.

-

Calculate the pKa for each buffered sample using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_base - A) / (A - A_acid)]

-

The final pKa is the average of the values calculated from the measurements in the buffered solutions. Alternatively, plot absorbance vs. pH; the pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Protocol: Determination of logP via the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for logP determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol (simulating a lipid environment) and a pH 7.4 phosphate buffer (simulating physiological aqueous conditions). The ratio of the compound's concentration in each phase at equilibrium defines its partition coefficient.

Methodology:

-

Phase Pre-saturation:

-

Mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS).

-

Shake vigorously for 24 hours to ensure mutual saturation of the solvents.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the SF5-containing test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1 mL of each) to achieve a final concentration that is readily detectable by the chosen analytical method (e.g., HPLC-UV). The final DMSO concentration should be low (<1%) to avoid affecting the partitioning.

-

-

Partitioning:

-

Vigorously shake the vial containing the biphasic mixture for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Centrifuge the vial at low speed to ensure complete separation of the two layers.

-

-

Quantification:

-

Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

-

Protocol: In Vitro Metabolic Stability Assessment using a Liver Microsomal Assay

Causality: This assay assesses a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 enzymes abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance (Cl_int) and in vitro half-life (t_1/2). The high chemical stability of the SF5 group is expected to result in low clearance and a long half-life.

Methodology:

-

Reagent Preparation:

-

Thaw pooled liver microsomes (human, rat, or other species) on ice.

-

Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

-

Prepare a stock solution of the SF5-containing test compound (e.g., 1 mM in DMSO).

-

-

Incubation:

-

In a 96-well plate, pre-warm the liver microsomes and the test compound (diluted to an initial concentration, e.g., 1 µM) in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Include negative control wells where the NADPH system is replaced with buffer to account for non-enzymatic degradation.

-

Include a positive control compound with a known metabolic rate (e.g., testosterone or midazolam) to validate the assay.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for analytical quantification.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k

-

Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t_1/2) * (1 / [microsomal protein concentration in mg/mL])

-

Conclusion and Future Outlook

The pentafluorosulfanyl group presents a compelling profile of physicochemical properties that makes it an exceptionally valuable tool for modern molecular design. Its potent electron-withdrawing character, significant lipophilicity, unique steric profile, and outstanding stability provide a combination of attributes that is difficult to achieve with other functional groups. While synthetic challenges have historically limited its widespread use, ongoing innovations in synthetic methodology are making SF5-containing building blocks increasingly accessible.[6] As our understanding of its nuanced effects on molecular properties continues to grow, the strategic incorporation of the SF5 group is poised to become a routine and powerful strategy in the development of novel pharmaceuticals, agrochemicals, and advanced materials, enabling the creation of molecules with precisely tailored and superior performance characteristics.

References

- 1. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Pentafluorosulfanyl Moiety in Aromatic Systems: Electronic and Steric Effects

Abstract

The pentafluorosulfanyl (SF5) group is rapidly emerging from the realm of niche fluorine chemistry into a mainstream functional group for medicinal chemistry, agrochemicals, and materials science.[1] Often dubbed a "super-trifluoromethyl group," its unique combination of electronic and steric properties allows for the fine-tuning of molecular characteristics in ways that are not achievable with more traditional substituents.[2][3] This technical guide provides an in-depth analysis of the electronic and steric effects of the SF5 moiety when appended to aromatic systems. We will explore its powerful electron-withdrawing nature, its distinct steric profile, and the consequent impact on critical physicochemical properties such as lipophilicity, metabolic stability, and acidity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in molecular design and optimization.

Introduction: The Rise of a "Super" Functional Group

For decades, the trifluoromethyl (CF3) group has been a workhorse in drug development, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. However, the search for new chemical space and improved molecular properties has led to a revived interest in its larger, more electron-demanding cousin: the pentafluorosulfanyl (SF5) group.[2][4] First described in the 1950s, its adoption was historically hindered by challenging synthetic routes.[1][2] Recent advancements, however, have made SF5-containing building blocks more accessible, unleashing a wave of research into its applications.[2][5]

The SF5 group offers a unique suite of properties, including extreme chemical and thermal stability, a substantial steric footprint, and a powerful electron-withdrawing effect that surpasses that of the CF3 group.[1][6][7] These characteristics make it an attractive bioisostere for not only the CF3 group but also for tert-butyl and nitro groups, providing a powerful tool for lead optimization and the development of novel chemical entities.[6][8]

Section 1: The Potent Electronic Signature of the SF5 Moiety

The defining electronic feature of the SF5 group is its exceptional electron-withdrawing strength, which primarily arises from a powerful inductive effect.

A Dominant Inductive Effect (-I)

The SF5 group is one of the most electronegative functional groups in organic chemistry.[6] This is a direct consequence of the five highly electronegative fluorine atoms bonded to a central sulfur atom. This arrangement creates a strong dipole and polarizes the sulfur-carbon (S-C) bond, leading to a potent withdrawal of electron density from the aromatic ring through the sigma framework. Computational studies and experimental data confirm that this inductive effect is significantly stronger than that of the CF3 group.[7][9]

Quantitative Comparison: Hammett Parameters

The electronic influence of a substituent on an aromatic ring is quantitatively described by Hammett constants (σ). A comparison of these values clearly illustrates the superior electron-withdrawing power of the SF5 group. The para-substituent constant (σp) for SF5 is 0.68, considerably higher than that of CF3 at 0.53.[4][9][10] This indicates a stronger electron-withdrawing effect from the para position. Similarly, the meta-substituent constant (σm) for SF5 is 0.61, compared to 0.43 for CF3.[4][7][10] These values underscore the SF5 group's capacity to significantly lower the electron density of the aromatic system, impacting its reactivity and the pKa of attached functional groups.

Table 1: Comparison of Electronic and Physicochemical Properties

| Property | SF5 Group | CF3 Group | Nitro (NO2) Group |

|---|---|---|---|

| Electronegativity (Pauling Scale) | ~3.65[7][11] | ~3.36[7][9] | ~3.04 |

| Hammett Constant (σp) | 0.68[9][10] | 0.53[9][10] | 0.78 |

| Hammett Constant (σm) | 0.61[7][10] | 0.43[7][10] | 0.71 |

| Hansch Lipophilicity (π) | 1.23[4][10] | 0.88[4][10] | -0.28 |

Caption: Inductive vs. Resonance Effects of the SF5 Group.

Section 2: The Unique Steric Profile of the SF5 Group

Beyond its electronic influence, the SF5 group possesses a distinct and impactful steric profile that can be strategically employed in molecular design.

Size, Shape, and Volume

The SF5 group has an octahedral geometry.[11][12] Its steric bulk is intermediate between the smaller CF3 group and the larger tert-butyl group.[10][11] The volume of the SF5 group is approximately 55.4 ų, compared to 34.6 ų for CF3 and 76.9 ų for a tert-butyl group.[10] This unique conical or umbrella-like shape can influence molecular conformation and restrict the rotational freedom of adjacent groups, a property that can be exploited to lock in a bioactive conformation.[4][13]

Impact on Molecular Conformation

The greater steric demand of the SF5 group relative to the CF3 group can have a dramatic effect on the conformation of small molecules.[4][13] This can be particularly useful in drug design to shield a molecule from metabolic attack or to enforce a specific orientation for optimal binding to a biological target. For example, in copper complexes used for catalysis, SF5-decorated ligands created a more protected metal center compared to their CF3 analogues, leading to improved yields and stereoselectivity in cyclopropanation reactions.[7]

Section 3: Modulating Physicochemical Properties for Drug Development

The unique electronic and steric characteristics of the SF5 group translate into significant advantages for modulating key physicochemical properties relevant to drug discovery and development.

Enhancing Lipophilicity

A key differentiator between the SF5 and CF3 groups is their impact on lipophilicity. Despite its high polarity, the SF5 group is significantly more lipophilic than the CF3 group.[13][14] The Hansch lipophilicity parameter (π) for SF5 is 1.23, which is substantially higher than that of CF3 (0.88) and OCF3 (1.04).[4][10] This increased lipophilicity can enhance membrane permeability and improve the oral bioavailability of drug candidates.[4][9] For instance, replacing a CF3 with an SF5 group on an indole scaffold resulted in a measurable increase in the partition coefficient (logP).[13]

Improving Metabolic Stability

The chemical robustness of the strong S-F bonds, combined with the steric shielding it provides, makes the SF5 group highly resistant to metabolic degradation.[1][6] This can extend a drug's half-life in the body, a critical factor in optimizing dosing regimens.[2][6] The potent electron-withdrawing nature of the group also deactivates the aromatic ring towards oxidative metabolism.[4][10] A notable example is an SF5-substituted analog of the antimalarial drug mefloquine, which demonstrated a longer half-life and higher in vivo activity than the parent compound.[2]

Modulating Acidity and Basicity (pKa)

The strong inductive effect of the SF5 group can significantly influence the pKa of nearby acidic or basic functional groups. By withdrawing electron density, it can increase the acidity of phenols and carboxylic acids or decrease the basicity of anilines and other nitrogen-containing heterocycles. This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

Caption: Decision factors for choosing SF5 vs. CF3 in drug design.

Section 4: Synthetic Strategies for Accessing SF5-Aromatics

The practical application of the SF5 group hinges on the availability of efficient and scalable synthetic methods. While historically challenging, significant progress has been made in recent years.

Key Synthetic Approaches

Two primary strategies dominate the synthesis of SF5-aromatics:

-

Oxidative Fluorination: This classic approach involves the oxidative fluorination of aryl disulfides or thiols. A common route proceeds through an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which is then converted to the final Ar-SF5 product via a fluoride-chloride exchange.[5]

-

Radical Pentafluorosulfanylation: This method involves the direct addition of an SF5 radical source, most commonly pentafluorosulfanyl chloride (SF5Cl), to an unsaturated system like an alkyne or alkene, followed by further chemical manipulation.[11][12][13] The development of safer, gas-free methods for generating SF5Cl has made this approach more practical and appealing.[11]

Example Protocol: Synthesis of 2-SF5-Indole

A modern and effective strategy to synthesize 2-SF5-indoles leverages the radical addition of SF5Cl to an alkyne followed by a cyclization reaction.[13]

Step 1: Radical Addition of SF5Cl to 2-Ethynyl Aniline

-

Reactants: A protected 2-ethynyl aniline derivative, SF5Cl, and a radical initiator (e.g., AIBN or Et3B/O2).

-

Procedure: The 2-ethynyl aniline is dissolved in a suitable solvent (e.g., CH2Cl2). SF5Cl is introduced, and the radical reaction is initiated, typically at room temperature or with gentle heating.

-

Outcome: This step yields a mixture of (E/Z)-chloro-vinylsulfide adducts. This crude mixture is often clean enough to be used directly in the next step.[13]

Step 2: Dehydrochlorination to form SF5-Alkyne

-

Reactants: The crude adduct from Step 1 and a strong, non-nucleophilic base (e.g., LiHMDS).

-

Procedure: The crude product is dissolved in a solvent like THF and cooled to -78 °C. The base is added slowly, and the reaction is stirred for approximately 1 hour.[13]

-

Outcome: This elimination reaction cleanly forms the corresponding SF5-alkyne intermediate.

Step 3: Cyclization to form the 2-SF5-Indole

-

Reactants: The SF5-alkyne intermediate and a base (e.g., K3PO4).

-

Procedure: The SF5-alkyne is dissolved in a polar aprotic solvent like acetonitrile, and the base is added. The mixture is heated (e.g., to 40 °C) for several hours until the cyclization is complete.[13]

-

Outcome: The final 2-SF5-indole product is formed and can be purified by standard chromatographic techniques.

Caption: Synthetic workflow for 2-SF5-Indole synthesis.

Conclusion and Future Outlook

The pentafluorosulfanyl group is no longer a chemical curiosity but a validated and powerful tool in the arsenal of medicinal and materials chemists. Its potent electron-withdrawing nature, combined with a unique steric profile and significant lipophilicity, allows for nuanced control over molecular properties. The ability of the SF5 moiety to enhance metabolic stability, modulate pKa, and improve membrane permeability makes it an exceptionally valuable substituent for drug design.[6][10] As synthetic methodologies continue to improve and the accessibility of SF5-containing building blocks increases, we can anticipate a proliferation of this "super-trifluoromethyl" group in the next generation of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

References

- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. corpus.ulaval.ca [corpus.ulaval.ca]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Reactivity of 4-(Pentafluorosulfanyl)benzonitrile

Foreword: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry

The pentafluorosulfanyl (SF₅) group has garnered significant attention in medicinal chemistry, agrochemistry, and materials science, earning the moniker of a "super-trifluoromethyl" group.[1] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, allows for the fine-tuning of molecular characteristics to enhance performance.[2][3][4] This guide provides a comprehensive overview of the fundamental principles governing the synthesis and reactivity of 4-(pentafluorosulfanyl)benzonitrile, a key building block for the introduction of the valuable SF₅ moiety.

Physicochemical Properties and Strategic Importance

The SF₅ group is one of the most electron-withdrawing groups known, a property that profoundly influences the electronic nature of the aromatic ring to which it is attached.[4] Despite its high electronegativity, the SF₅ group is remarkably stable to both acidic and basic hydrolysis and is thermally robust.[2] This stability is a significant advantage in the development of pharmaceuticals and advanced materials. Furthermore, the SF₅ group can increase the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability in drug candidates.[2]

Table 1: Comparison of Physicochemical Properties of Key Functional Groups

| Property | -SF₅ | -CF₃ | -tBu | -NO₂ |

| Hammett Constant (σp) | 0.68 | 0.54 | -0.20 | 0.78 |

| Lipophilicity (π) | 1.50 | 1.06 | 1.98 | -0.28 |

| Volume (ų) | ~80 | ~44 | ~76 | ~28 |

Data compiled from various sources.

The strategic placement of a nitrile group at the para-position to the SF₅ group in this compound creates a molecule with a unique electronic profile. The potent electron-withdrawing nature of both substituents activates the aromatic ring for certain transformations and provides a versatile handle for further chemical modifications.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The two most prominent methods involve the Sandmeyer reaction starting from 4-(pentafluorosulfanyl)aniline and the cyanation of a 4-(pentafluorosulfanyl)halobenzene.

The Sandmeyer Reaction: From Aniline to Nitrile

The Sandmeyer reaction provides a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] This pathway is particularly attractive due to the availability of 4-(pentafluorosulfanyl)aniline as a starting material.

Diagram 1: The Sandmeyer Reaction for this compound Synthesis

Caption: Synthetic route via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation

Step 1: Diazotization of 4-(Pentafluorosulfanyl)aniline [1]

-

In a suitable reaction vessel, dissolve 4-(pentafluorosulfanyl)aniline in a solution of tetrafluoroboric acid (HBF₄) in a compatible organic solvent such as dichloromethane at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

The resulting precipitate of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum. This stable diazonium salt can be stored for future use.[1]

Step 2: Cyanation of the Diazonium Salt [5]

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in a suitable solvent like water or a polar aprotic solvent.

-

Cool the cyanide solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the vigorously stirred cyanide solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.

-

The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or distillation to yield this compound.

An alternative cyanation method involves the use of trimethylsilyl cyanide (TMSCN) in an ionic liquid solvent, which has been reported for the dediazoniation of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate.[1]

Cyanation of 4-(Pentafluorosulfanyl)bromobenzene

Aryl bromides are common precursors for the introduction of a nitrile group via transition-metal-catalyzed cyanation reactions.[7] Commercially available 4-(pentafluorosulfanyl)bromobenzene serves as a convenient starting material for this approach.

Diagram 2: Cyanation of 4-(Pentafluorosulfanyl)bromobenzene

Caption: Synthetic route via cyanation of an aryl bromide.

Experimental Protocol: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)

-

In a flame-dried flask under an inert atmosphere, combine 4-(pentafluorosulfanyl)bromobenzene and copper(I) cyanide (CuCN).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled and worked up by quenching with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to afford this compound.

Palladium-catalyzed cyanation reactions using zinc cyanide (Zn(CN)₂) are a milder alternative to the traditional copper-mediated process and often exhibit broader functional group tolerance.[7]

Reactivity of this compound

The presence of two powerful electron-withdrawing groups renders the aromatic ring of this compound electron-deficient and makes the nitrile group susceptible to various transformations.

Transformations of the Nitrile Group

The nitrile functionality is a versatile synthetic handle that can be converted into a range of other functional groups.

The reduction of the nitrile to a primary amine is a key transformation, providing a nucleophilic center for further derivatization.

Diagram 3: Reduction of the Nitrile Group

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 5. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the thermal and chemical stability of novel SF5-containing compounds.

An In-Depth Technical Guide

Exploring the Thermal and Chemical Stability of Novel SF₅-Containing Compounds

Authored by: Gemini, Senior Application Scientist

Executive Summary

The pentafluorosulfanyl (SF₅) group has emerged from a niche chemical curiosity to a powerhouse substituent in modern medicinal chemistry and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including an octahedral geometry, high electronegativity (3.65), and significant lipophilicity—makes it an invaluable tool for modulating the physicochemical and pharmacokinetic profiles of novel molecules.[4][5][6][7] However, the foundational characteristic that underpins its utility is its exceptional thermal and chemical stability, attributed to the strength of the sulfur-fluorine bonds.[1][5][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the stability of new chemical entities (NCEs) incorporating the SF₅ moiety. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stability assessment.

The Bedrock of Performance: Understanding Thermal Stability

The ability of a compound to withstand thermal stress is a critical determinant of its viability. For pharmaceuticals, it dictates shelf-life, storage conditions, and the feasibility of manufacturing processes like milling and lyophilization. In materials science, it defines the operational limits of polymers and optoelectronic components.[10] The SF₅ group is renowned for imparting significant thermal robustness to molecular scaffolds.[2][10] To quantify this, two complementary calorimetric techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA provides a direct measure of a compound's thermal stability by monitoring its mass as a function of temperature in a controlled atmosphere. The output, a thermogram, plots mass percentage against temperature, with a sharp drop indicating the onset of thermal decomposition where volatile fragments are lost.

We employ TGA as the primary screen for thermal decomposition because it provides unambiguous, quantitative evidence of mass loss. This is the definitive indicator that the compound is breaking down, rather than simply melting or undergoing a phase change. The choice of atmosphere (e.g., inert N₂ or reactive air) allows us to probe for purely thermal versus oxidative degradation pathways.

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified standards (e.g., indium, calcium oxalate).

-

Sample Preparation: Accurately weigh 3-5 mg of the SF₅-containing compound into a ceramic or platinum TGA pan. An even, thin layer is crucial for uniform heat distribution.

-

Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide higher resolution if complex, multi-step degradation is observed.

-

-

Data Analysis:

-

Identify the onset temperature of decomposition (Tonset), often calculated by the instrument software as the intersection of the baseline tangent and the inflection point tangent. This temperature represents the upper limit of the compound's thermal stability.

-

Determine the percentage of mass lost at each degradation step.

-

Caption: Standard workflow for TGA-based thermal stability assessment.

Differential Scanning Calorimetry (DSC): Detecting Energetic Events

While TGA tells us when a compound degrades, DSC tells us how. It measures the heat flow into or out of a sample relative to a reference as it is heated. An endothermic event (heat absorbed) typically corresponds to melting or boiling, while an exothermic event (heat released) is a red flag for decomposition, indicating a potentially hazardous, runaway reaction.

DSC is a critical safety and characterization tool. An SF₅-containing intermediate might be thermally stable according to TGA up to 200 °C, but if DSC reveals a strong exotherm starting at 165 °C, this lower temperature must be respected as the maximum safe handling temperature for large-scale synthesis.[11][12] The combination of TGA and DSC provides a complete picture of thermal behavior.

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss before the decomposition event, ensuring the exotherm is accurately measured.

-

Atmosphere: Maintain a constant, low-flow (20-50 mL/min) nitrogen purge to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to the melting point (Tm).

-

Critically, identify the onset temperature of any exothermic peaks. This "decomposition exotherm" provides crucial information on the thermal hazard of the material.[11][12]

-

Integrate the area of the exotherm to quantify the energy released (in J/g or kJ/kg).

-

Data Presentation: Comparative Thermal Stability

Summarizing data in a tabular format allows for rapid comparison and structure-stability relationship analysis. For instance, studies on 2-substituted indoles have demonstrated the superior thermal stability imparted by the SF₅ group.

| Compound | Substituent at C2 | Decomposition Onset (DSC) | Enthalpy of Decomposition |

| Indole | -H | > 190 °C | -10 kJ/kg |

| 2-F-Indole | -F | > 120 °C | -623 kJ/kg |

| 2-SF₅-Indole | -SF₅ | > 165 °C | -1180 kJ/kg |

| N-Me-2-SF₅-Indole | -SF₅ (N-Methylated) | > 310 °C | -1324 kJ/kg |

| 2-CF₃-Indole | -CF₃ | > 325 °C | -403 kJ/kg |

| Data synthesized from studies on fluorinated indoles.[11][12] |

This data clearly shows that while the parent 2-SF₅-indole has a moderate decomposition temperature, its N-alkylation dramatically increases thermal stability.[11][12] It also highlights the highly energetic nature of the decomposition of SF₅-compounds compared to their CF₃-analogs.

Navigating the Chemical Gauntlet: Assessing Chemical Stability

The SF₅ group is celebrated for its remarkable resistance to chemical degradation, a property that enhances metabolic stability in drug candidates and durability in materials.[1][8][13] However, "stable" is a relative term, and rigorous testing under various chemical stresses is mandatory.

Hydrolytic Stability: The pH Challenge

Hydrolytic stability is a cornerstone of drug development, predicting how a compound will fare in the acidic environment of the stomach or the neutral pH of the bloodstream. SF₅-containing molecules generally exhibit excellent stability across a wide pH range.[8]

We use a standardized buffer system and HPLC analysis because this approach is both highly reproducible and exquisitely sensitive. HPLC allows us to separate the parent compound from any potential degradants and quantify its disappearance over time with high precision. This kinetic data is essential for predicting shelf-life and understanding degradation pathways.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Reaction Mixture: In a clean vial, add a small aliquot of the stock solution to a pre-warmed (e.g., 37 °C) 0.01 M HCl solution (pH 2.0) to achieve a final concentration of ~50 µg/mL. The final percentage of organic solvent should be kept low (<5%) to avoid solubility artifacts.

-

Time-Point Sampling: Incubate the reaction mixture at a constant temperature. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of a neutralizing buffer or the initial mobile phase.

-

Analysis by HPLC/LC-MS: Analyze each time point sample by a validated reverse-phase HPLC method with UV detection. Use an LC-MS system to identify the mass of any new peaks that appear, which correspond to degradation products.

-

Data Interpretation: Plot the peak area of the parent compound against time. Calculate the half-life (t½) of the compound under these conditions. A flat line indicates high stability.[8]

Caption: Workflow for kinetic analysis of hydrolytic stability.

While exceptionally stable, under harsh, non-physiological conditions (e.g., concentrated acid at high heat), forced degradation of an aryl-SF₅ bond could theoretically occur. This is not a typical degradation pathway but is studied to understand the molecule's ultimate breaking points.[8]

Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF₅ bond.

Photolytic Stability: The Influence of Light

Photostability is crucial for any compound that may be exposed to light during its lifecycle. While the SF₅ group is chemically robust, studies have shown that aromatic SF₅ compounds can undergo photolytic degradation upon exposure to actinic radiation, such as that found in sunlight.[14]

This degradation pathway is particularly relevant for agrochemicals or externally applied medicines. The key finding is that the entire SF₅ group can be cleaved and replaced, leading to a complete loss of the desired properties.[14] Analysis requires a combination of techniques to track the disappearance of the parent compound and definitively identify the major degradants.

-

Degradation: Aromatic SF₅ compounds can degrade with hourly half-lives under direct photolysis.[14]

-

Mechanism: The reaction involves the release of five fluoride ions.[14]

-

Final Product: The final degradation product is often a benzenesulfonate, where the SF₅ group has been replaced by a sulfonic acid group (-SO₃H).[14]

-

Analytical Approach: The reaction is best followed by a combination of HPLC-UV (to quantify the parent), ¹⁹F NMR (to track the disappearance of the SF₅ signal and appearance of F⁻), and high-resolution mass spectrometry (to identify the mass of the sulfonate product).[14]

Caption: Photodegradation pathway of an aryl-SF₅ compound.

Trustworthiness and Troubleshooting: A Self-Validating System

A key principle of robust scientific inquiry is self-validation. When assessing the stability of SF₅-compounds, unexpected degradation should be met with critical analysis.

Troubleshooting Logic: Apparent Instability of an SF₅ Compound

If an SF₅-containing molecule appears to degrade, particularly under mild acidic or basic conditions, the SF₅ group itself is the least likely culprit. The following troubleshooting logic should be applied:

Caption: Troubleshooting logic for unexpected analytical signals.

The high stability of the SF₅ group means that other common functional groups, such as esters, acetals, or silyl ethers, are far more probable points of failure in a molecule under chemical stress.[8] Always analyze the entire molecular structure for its weakest link before concluding that the highly robust SF₅ group has degraded.

Conclusion

The pentafluorosulfanyl group is a uniquely powerful substituent for enhancing the properties of next-generation pharmaceuticals and materials. Its defining feature is a high degree of thermal and chemical stability, which translates directly to improved drug metabolism, longer shelf-life, and greater material durability.[1][6] This guide has outlined the essential, complementary techniques—TGA, DSC, and time-course HPLC analysis—required to rigorously quantify this stability. By understanding the causality behind these methods and applying a logical, self-validating approach to data interpretation, researchers can confidently characterize their novel SF₅-containing compounds and unlock their full potential.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Pentafluorosulfanyl (SF5) in Drug Design: Enhancing Lipophilicity and Beyond

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the arsenal of fluorine-containing motifs, the pentafluorosulfanyl (SF5) group has emerged as a uniquely powerful tool. Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a distinct combination of properties—most notably, a significant enhancement of lipophilicity—that can be leveraged to overcome challenges in drug development. This guide provides an in-depth technical overview of the SF5 group, focusing on its role in modulating lipophilicity and its broader implications for drug design. We will explore its fundamental physicochemical properties, provide quantitative comparisons to other common functional groups, detail synthetic strategies, and discuss its impact on ADME (absorption, distribution, metabolism, and excretion) properties through relevant case studies.

Introduction: The Rise of a "Super" Functional Group

For decades, the trifluoromethyl (CF3) group has been the workhorse for medicinal chemists seeking to introduce fluorine into their molecules. Its electron-withdrawing nature and metabolic stability are well-documented. However, the quest for novel chemical space and improved drug-like properties has led to the exploration of more exotic fluorinated substituents. The pentafluorosulfanyl (SF5) group, with its unique octahedral geometry and robust physicochemical characteristics, has garnered significant attention for its ability to confer substantial increases in lipophilicity while maintaining metabolic stability.[1][2][3] This makes it an invaluable tool for enhancing membrane permeability and oral bioavailability of drug candidates.[1]

The SF5 group is not merely a more lipophilic version of the CF3 group; its distinct steric and electronic profile offers a nuanced approach to molecular optimization.[4] It can serve as a bioisosteric replacement for not only the CF3 group but also for bulky moieties like tert-butyl and nitro groups, providing a unique vector for structure-activity relationship (SAR) studies.[5][6]

Physicochemical Properties: A Profile of Power and Stability

The utility of the SF5 group in drug design stems from a unique confluence of properties:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functionalities used in medicinal chemistry.[1] This can significantly influence the pKa of neighboring acidic or basic centers and modulate interactions with biological targets.[4]

-

Exceptional Stability: The sulfur(VI) center and the strength of the S-F bonds confer remarkable thermal and chemical stability.[1] SF5-containing compounds are generally resistant to metabolic degradation, which can lead to a longer in vivo half-life.[1][2]

-

Defined Steric Profile: With a van der Waals volume of approximately 55.4 ų, the SF5 group is sterically larger than a CF3 group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[7] Its unique octahedral geometry can be exploited to probe the steric tolerance of enzyme active sites or receptor binding pockets.[7][8]

-

Pronounced Lipophilicity: Despite its high polarity, the SF5 group is intensely lipophilic. This property is central to its application in enhancing a drug's ability to cross biological membranes.

The Core of the Matter: Enhancing Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME profile. A molecule's ability to passively diffuse across the gut wall for oral absorption is directly related to its lipophilicity. The SF5 group provides a significant boost in this department.

The Hansch lipophilicity parameter (π) quantifies the contribution of a substituent to the overall LogP of a molecule. A positive π value indicates an increase in lipophilicity. The SF5 group possesses one of the highest π values among common functional groups.

| Functional Group | Hansch Lipophilicity Parameter (π) | LogP (Substituted Benzene) |

| -H | 0.00 | 2.13 |

| -CF3 | +0.88[4][9] | 2.85[10] |

| -SF5 | +1.23[4][7] | 3.62[10] |

As the data clearly indicates, substituting a hydrogen atom on a benzene ring with an SF5 group increases the LogP by approximately 1.49 units. This is a substantially greater increase than that provided by the CF3 group. This enhanced lipophilicity can be a decisive factor in improving the oral bioavailability of a drug candidate that might otherwise suffer from poor absorption.[1][4]

For instance, in a study on 2-substituted indoles, replacing a CF3 group with an SF5 group resulted in an increase in the measured LogP of roughly 0.3 units.[7][11] This demonstrates the consistent and predictable lipophilicity enhancement provided by the SF5 moiety.

Synthetic Strategies for Introducing the SF5 Group

Historically, the synthetic difficulty of introducing the SF5 group has been a barrier to its widespread adoption.[2] However, recent advances have made SF5-containing building blocks more accessible. The two primary approaches are the oxidative fluorination of sulfur compounds and the radical addition of SF5-containing reagents to unsaturated systems.

Experimental Protocol: Synthesis of an Aryl-SF5 Compound via Oxidative Fluorination

This protocol provides a general methodology for the synthesis of an aryl-SF5 compound from a corresponding aryl disulfide.

Materials:

-

Aryl disulfide

-

Silver(II) fluoride (AgF2)

-

Acetonitrile (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl disulfide (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the disulfide.

-

Reagent Addition: Under a positive pressure of nitrogen, carefully add silver(II) fluoride (AgF2) (10-12 eq) in portions. The reaction is exothermic and may require cooling with a water bath.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, carefully quench the reaction by pouring it into a stirred solution of aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-SF5 compound.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of aryl-SF5 compounds.

Impact on ADME Properties

The introduction of an SF5 group can have a profound impact on a molecule's overall ADME profile, extending beyond its influence on absorption.

-

Distribution: The increased lipophilicity can alter how a drug distributes throughout the body, potentially leading to increased penetration of the blood-brain barrier or greater partitioning into adipose tissue.[1]

-

Metabolism: The high chemical stability of the SF5 group makes it exceptionally resistant to metabolic enzymes, particularly cytochrome P450s.[1][2] This can block a potential site of metabolism, leading to a longer half-life and reduced metabolic clearance.

-

Excretion: Changes in a drug's distribution and metabolism will consequently affect its route and rate of excretion.[1]

Case Studies: The SF5 Group in Action

Several drug discovery programs have successfully utilized the SF5 group to optimize lead compounds.

-

Antimalarial Agents: In the development of analogs of the antimalarial drug mefloquine, the replacement of a CF3 group with an SF5 group led to a compound with higher in vivo activity and a longer half-life.[12]

-

Insecticides: In the field of agrochemicals, SF5-containing meta-diamide insecticides have shown high potency and excellent selectivity, with favorable water solubility and LogP values.[13][14]

-

Anti-inflammatory Agents: The SF5-substituted analog of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid has been a subject of study, demonstrating the applicability of this moiety in well-established drug classes.[6]

Diagram: Lipophilicity and Drug Absorption

Caption: The relationship between molecular lipophilicity and oral drug absorption.

Conclusion and Future Perspectives

The pentafluorosulfanyl group is a powerful and increasingly important tool in the medicinal chemist's toolbox. Its ability to dramatically and predictably increase lipophilicity, coupled with its exceptional metabolic stability and unique steric profile, makes it a valuable substituent for lead optimization. While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodology are making SF5-containing building blocks more readily available.[15] As our understanding of the nuanced effects of the SF5 group on biological systems grows, we can expect to see its application in an even wider range of therapeutic areas, leading to the development of more effective and safer medicines.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]

Understanding the unique molecular structure and conformation of 4-(Pentafluorosulfanyl)benzonitrile.

Introduction: The Emergence of the Pentafluorosulfanyl Group in Advanced Molecular Design

In the landscape of modern chemistry, the pursuit of novel molecular functionalities that impart unique and advantageous properties is relentless. Among the array of electron-withdrawing groups, the pentafluorosulfanyl (SF5) moiety has carved out a significant niche, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 group boasts a remarkable combination of high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity.[3][4] These attributes make it a compelling bioisostere for other functional groups, offering researchers and drug developers a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3]

This technical guide provides an in-depth exploration of the molecular structure and conformation of a key SF5-containing building block: 4-(Pentafluorosulfanyl)benzonitrile. By dissecting its structural nuances, spectroscopic signatures, and the electronic interplay between its constituent functional groups, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this unique molecule's potential in designing next-generation chemical entities.

Molecular Structure and Conformation: A Deep Dive

The SF5 group is characterized by a sulfur atom in a +6 oxidation state, bonded to five fluorine atoms in a square pyramidal geometry. One fluorine atom occupies the axial position, while the other four are situated in the equatorial plane. The bond between the sulfur atom and the aromatic ring completes the octahedral coordination around the sulfur.

A critical conformational feature is the orientation of the SF5 group relative to the benzene ring. In the solid state, the pentafluorosulfanyl group typically adopts a staggered conformation with respect to the ortho-hydrogens of the benzene ring.[5][6] This arrangement minimizes steric hindrance and is the energetically preferred conformation.

Key Structural Parameters (Inferred from 2-iodo-4-(pentafluorosulfanyl)benzonitrile)

The following table summarizes the key bond lengths and angles of the SF5 group, which are expected to be highly similar in this compound.

| Parameter | Value (Å or °) | Source |

| S-F (axial) Bond Length | ~1.582 Å | [5][6] |

| S-F (equatorial) Bond Length | ~1.561 - 1.572 Å | [5][6] |

| C-S Bond Length | Not directly available for the parent compound | |

| F(axial)-S-F(equatorial) Angle | ~90° | [5][6] |

| F(equatorial)-S-F(equatorial) Angle | ~90° | [5][6] |

Note: The values are derived from the crystal structure of 2-iodo-4-(pentafluorosulfanyl)benzonitrile and serve as a close approximation.

The axial S-F bond is consistently observed to be slightly longer than the equatorial S-F bonds, a common feature in SF5-substituted aromatics.[5][6] The carbon-sulfur bond length, while not explicitly determined for the parent nitrile, is a critical parameter influencing the electronic communication between the SF5 group and the aromatic system.

The Electronic Synergy of the SF5 and Cyano Groups

The substitution of the benzene ring with both a pentafluorosulfanyl group and a cyano group at the para position creates a molecule with pronounced electronic characteristics. Both the SF5 and the cyano (CN) groups are potent electron-withdrawing groups.[3][7] The SF5 group exerts its influence primarily through a strong negative inductive effect (-I), while the cyano group contributes through both inductive and resonance effects (-I, -M).

This dual substitution leads to a significant polarization of the aromatic ring, rendering the aromatic protons and carbons more deshielded, a feature readily observable in NMR spectroscopy. The powerful electron-withdrawing nature of these groups also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack on the aromatic ring, provided the reaction conditions can overcome the high stability of the SF5 group.[7]

Experimental Protocols for Synthesis and Characterization

Synthesis of this compound

A robust method for the synthesis of this compound involves a Negishi cross-coupling reaction. This approach offers good yields and functional group tolerance.[8]

Step-by-Step Methodology:

-

Preparation of the Organozinc Reagent:

-

Activate zinc dust by heating under vacuum.

-

Treat the activated zinc with a catalytic amount of iodine in dry N,N-dimethylformamide (DMF).

-

Add a solution of a suitable iodo-alanine derivative (as a precursor for the nitrile, though for direct synthesis a more direct precursor would be used) in dry DMF and heat to form the organozinc species.

-

-

Negishi Cross-Coupling:

-

To the freshly prepared organozinc reagent, add 1-bromo-4-(pentafluorosulfanyl)benzene.

-

Add a palladium catalyst, such as Pd(dba)2, and a suitable phosphine ligand (e.g., P(o-tol)3 or SPhos).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons, reflecting the para-substitution pattern. The strong electron-withdrawing nature of both substituents will shift these signals downfield compared to benzene.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon atom attached to the SF5 group and the cyano-substituted carbon will show characteristic chemical shifts.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative. It will typically show two signals corresponding to the axial and equatorial fluorine atoms of the SF5 group. The axial fluorine will appear as a quintet due to coupling with the four equatorial fluorines, and the equatorial fluorines will appear as a doublet of quintets (or a more complex multiplet) due to coupling with the axial fluorine and the other equatorial fluorines.[9][10]

Infrared (IR) Spectroscopy:

FTIR spectroscopy can confirm the presence of key functional groups.

-

A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

-

Strong absorption bands in the fingerprint region, typically between 500 and 900 cm⁻¹, can be attributed to the S-F stretching vibrations of the pentafluorosulfanyl group.

Visualizing the Molecular Structure and Synthetic Workflow

To provide a clearer understanding of the molecular arrangement and the synthetic process, the following diagrams have been generated using Graphviz.

Caption: A 2D representation of the molecular structure.

Caption: Workflow for the synthesis of the title compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine chemistry in creating molecules with exceptional properties. Its unique combination of a highly electron-deficient aromatic ring and a sterically demanding, lipophilic SF5 group makes it an invaluable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its molecular structure, conformation, and electronic properties, as detailed in this guide, is paramount for harnessing its full potential. As synthetic methodologies for introducing the SF5 group become more accessible and our understanding of its influence on molecular properties deepens, we can anticipate the emergence of a new generation of innovative chemical entities based on this remarkable scaffold.

References

- 1. rsc.org [rsc.org]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 4. Pentafluorobenzonitrile | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

The Pentafluorosulfanyl Group: From Chemical Curiosity to a Powerhouse in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group, once a synthetic challenge and chemical rarity, has emerged as a formidable tool in the medicinal chemist's arsenal.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of physicochemical properties—including high electronegativity, exceptional stability, and significant lipophilicity—offers a distinct advantage in the quest to design more effective and durable therapeutics.[3][4][5] This guide provides a comprehensive overview of the SF5 group, from its initial discovery to its current-day significance. We will delve into its core electronic and steric properties, explore key synthetic strategies that have made its inclusion in complex molecules feasible, and examine case studies where it has profoundly impacted the pharmacological profile of bioactive compounds.

A Historical Perspective: The Dawn of the SF5 Era